
EPZ031686
概要
説明
EPZ031686は、ヒストンメチルトランスフェラーゼ酵素の強力で経口投与可能な阻害剤であり、特にSetおよびMyndドメイン含有3(SMYD3)タンパク質を標的としています。 この化合物は、IC50値が3 nMでSMYD3を阻害する能力により、がん研究において大きな可能性を示しています .
準備方法
化学反応の分析
EPZ031686は、次のようなさまざまな化学反応を受けます。
酸化還元反応: これらの反応は、化合物の官能基を修飾し、その安定性とバイオアベイラビリティを高めるために不可欠です。
置換反応: これらの反応で使用される一般的な試薬と条件には、DMSOと60°Cへの超音波加熱が含まれます. これらの反応から生成される主な生成物は、官能基が修飾されたthis compoundの誘導体です。
科学研究への応用
This compoundは、特にがん研究の分野で、幅広い科学研究への応用があります。 これは、さまざまな癌に関与するタンパク質であるSMYD3の阻害を研究するために使用されます . この化合物は、マウスに経口投与した後に良好なバイオアベイラビリティを示したため、in vivo標的バリデーション研究に適したツールとなっています . さらに、this compoundは、クロマチン状態と遺伝子発現を修飾できるため、エピジェネティックな調節に関連する研究で使用されます .
科学的研究の応用
In Vitro Studies
EPZ031686 has been utilized extensively in in vitro studies to validate its efficacy as a SMYD3 inhibitor. It exhibits a noncompetitive inhibition mechanism regarding its substrates, which is critical for understanding its pharmacodynamics. The compound has shown effective inhibition of SMYD3-mediated methylation of target proteins, such as RNF113A, confirming its potential role in altering cancer cell behavior .
Table 1: In Vitro Activity of this compound
Target Protein | IC50 (nM) | Mechanism of Action |
---|---|---|
SMYD3 | 1.2 | Noncompetitive |
RNF113A | - | Inhibition confirmed |
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have demonstrated that this compound exhibits favorable properties following oral administration in mice. It has a bioavailability of approximately 48% to 69%, depending on the dosage, with a moderate clearance rate . This profile supports its use in further preclinical studies.
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Clearance (mL/min/kg) | 27 ± 3.9 |
Volume of Distribution (L/kg) | 2.3 ± 0.29 |
Half-life (hours) | 1.7 ± 0.13 |
Bioavailability (%) | 48 ± 5.4 (5 mg/kg) 69 ± 8.2 (50 mg/kg) |
In Vivo Applications
The compound's ability to maintain effective concentrations in vivo makes it an attractive candidate for therapeutic applications against tumors expressing high levels of SMYD3. Studies have indicated that this compound can inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent .
Case Studies and Clinical Implications
Recent findings highlight the therapeutic implications of inhibiting SMYD3 with this compound:
- Small Cell Lung Cancer : Research indicates that SMYD3 inhibition can enhance sensitivity to alkylating agents used in chemotherapy, suggesting that this compound could be combined with existing therapies to improve patient outcomes .
- Breast Cancer Models : In models where SMYD3 is overexpressed, treatment with this compound resulted in reduced cell proliferation and increased apoptosis, underscoring its potential as a targeted therapy for specific cancer types .
作用機序
類似化合物との比較
EPZ031686は、その高い効力と経口バイオアベイラビリティのために独自です。類似の化合物には以下が含まれます。
BCI-121: 基質競合的な特性を持つ別のSMYD3阻害剤.
EPZ030456: This compoundと同様の細胞効力を持つスルファミド化合物.
LLY-507およびAZ505: 基質結合部位に類似の結合モードを持つSMYD2阻害剤.
これらの化合物は、同様の作用機序を共有していますが、特定の標的とバイオアベイラビリティプロファイルが異なります。
生物活性
EPZ031686 is a novel small molecule inhibitor specifically targeting SMYD3 (Set and Mynd domain containing 3), a lysine methyltransferase implicated in various cancers. This compound is part of a series of oxindole sulfonamides developed through a proprietary screening process by Epizyme, Inc. Its discovery marks a significant advancement in the field of cancer therapeutics, particularly for validating the role of SMYD3 in oncogenesis.
This compound functions as a selective inhibitor of SMYD3, which is known to be overexpressed in several malignancies and associated with poor clinical outcomes. By inhibiting SMYD3, this compound disrupts the methylation processes that are crucial for cancer cell proliferation and survival. The compound demonstrates potent cellular activity with an IC50 in the low nanomolar range, making it one of the first effective tools for studying SMYD3's role in cancer biology .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits SMYD3 activity, resulting in reduced proliferation of cancer cell lines that overexpress this enzyme. The compound's efficacy was evaluated through various assays measuring cell viability and apoptosis induction. Notably, it exhibited a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, suggesting good bioavailability and potential for oral administration .
Table 1: Summary of In Vitro Activity of this compound
Parameter | Value |
---|---|
IC50 (Cellular Activity) | Low nanomolar range |
Bioavailability | High following oral dosing |
Efflux Ratio | 104 (Caco-2 cells) |
Free Fraction in Plasma | 0.53 ± 0.12 |
Pharmacokinetics
Pharmacokinetic studies conducted in CD-1 mice indicated that this compound has a moderate clearance rate and an appropriate volume of distribution, with a half-life conducive to therapeutic applications. Following intravenous administration at 1 mg/kg, the compound demonstrated:
- Clearance (CL) : 27 ± 3.9 mL/min/kg
- Volume of Distribution (Vss) : 2.3 ± 0.29 L/kg
- Half-Life () : 1.7 ± 0.13 hours
- Approximately 20% of the dose was excreted unchanged in urine within 24 hours .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Clearance (mL/min/kg) | 27 ± 3.9 |
Volume of Distribution (L/kg) | 2.3 ± 0.29 |
Half-Life (hours) | 1.7 ± 0.13 |
Renal Clearance (mL/min/kg) | 5.3 ± 1.6 |
Cancer Models
Research utilizing this compound has been pivotal in elucidating the role of SMYD3 in various cancer models. For instance, studies have demonstrated that inhibition of SMYD3 leads to significant reductions in tumor growth in xenograft models, highlighting its potential as an anti-cancer therapeutic agent.
A specific study reported that treatment with this compound resulted in decreased tumor burden and improved survival rates in mouse models bearing tumors with high SMYD3 expression levels .
Future Directions
The promising results from preclinical studies suggest that this compound could advance to clinical trials aimed at evaluating its safety and efficacy in human subjects with cancers characterized by SMYD3 overexpression.
特性
IUPAC Name |
6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEIUEJPHNOGBG-IHWFROFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClF3N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。